Product packaging for Methyl 3-(3,5-dimethylanilino)propanoate(Cat. No.:CAS No. 54281-82-2)

Methyl 3-(3,5-dimethylanilino)propanoate

Cat. No.: B2588012
CAS No.: 54281-82-2
M. Wt: 207.273
InChI Key: ICOXSIZSRIIRLY-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Methyl 3-(3,5-dimethylanilino)propanoate

This compound is classified as a secondary aromatic amine and a carboxylic acid ester. The core structure features a 3,5-dimethylaniline (B87155) group linked via its nitrogen atom to the β-carbon (the third carbon from the carbonyl group) of a methyl propanoate chain. This arrangement categorizes it as a β-amino ester, a class of compounds known for their utility in synthesis and their presence in biologically relevant molecules.

The systematic IUPAC name for this compound is This compound . The nomenclature is derived as follows: "propanoate" indicates a three-carbon ester; "methyl" specifies the ester's alcohol-derived group; "3-" denotes the position of the substituent on the propanoate chain; and "(3,5-dimethylanilino)" describes the substituted aniline (B41778) group attached to that position.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol

| CAS Number | 100148-73-0 |

Significance of Substituted Anilines and Propanoate Esters in Synthetic Chemistry

The chemical architecture of this compound combines two classes of compounds that are independently significant in organic synthesis.

Substituted Anilines: Aniline and its derivatives are foundational materials in the chemical industry. wikipedia.org They serve as versatile precursors for a multitude of products, including dyes, polymers, and pharmaceuticals. wikipedia.orgwisdomlib.org The amino group of aniline directs electrophilic aromatic substitution primarily to the ortho and para positions, although meta-substituted anilines are also valuable and can be synthesized through specialized methods. rsc.org Substituted anilines are crucial intermediates in the production of various heterocyclic compounds and are used in reactions like diazotization to form diazonium salts, which can then be converted into a wide range of functional groups. wikipedia.org Their utility extends to the synthesis of agrochemicals and materials with specific electronic properties. rsc.org

Propanoate Esters: Propanoate esters, formed from propanoic acid and an alcohol, are important compounds in both industrial and laboratory settings. fiveable.mewikipedia.org Many, like propyl propanoate, are known for their fruity odors and are used as flavoring agents and in perfumery. wikipedia.orgwikipedia.org In synthetic chemistry, they function as valuable intermediates and solvents. fiveable.mewikipedia.org The ester group can undergo various transformations, including hydrolysis to regenerate the carboxylic acid and alcohol, or participate in condensation reactions like the aldol (B89426) reaction to form β-hydroxy esters. fiveable.me The synthesis of propanoate esters is typically achieved through the esterification of propanoic acid. getidiom.comresearchgate.net Methyl propanoate, specifically, is a precursor for polymethyl methacrylates and can be synthesized through various routes, including enzymatic processes. rsc.orgresearchgate.net

Research Landscape and Potential Areas of Investigation for this compound

While specific research focusing exclusively on this compound is limited, its structural class, β-amino esters, is an area of active investigation. This broader context provides a framework for understanding its potential research value.

Current Research Landscape: The synthesis of β-amino esters often involves the Michael addition of an amine to an α,β-unsaturated ester. This reaction is a cornerstone for creating a diverse library of compounds. A significant area of research is the polymerization of β-amino esters to form poly(β-amino esters) or PBAEs. nih.govrug.nl These polymers are notable for their biodegradability, pH-responsiveness, and biocompatibility. nih.govrug.nlfrontiersin.org The ester linkages in the polymer backbone are susceptible to hydrolysis, making them degradable under physiological conditions. frontiersin.orgresearchgate.net

PBAEs have garnered substantial interest for biomedical applications, including:

Gene Delivery: Their cationic nature at physiological pH allows them to complex with negatively charged nucleic acids (like DNA and RNA) to form nanoparticles that facilitate gene transfection. nih.govfrontiersin.org

Drug Delivery: They can be formulated into various nanocarriers for the controlled release of therapeutic agents. rug.nlrsc.org

Tissue Engineering: PBAEs are being explored for creating hydrogels and other scaffolds to support tissue regeneration. nih.gov

Potential Areas of Investigation: Given its structure, this compound could be a valuable monomer or intermediate in several research domains:

Monomer for Novel Polymers: It could be used as a building block for the synthesis of novel poly(β-amino esters). The 3,5-dimethylphenyl group would impart specific steric and electronic properties to the resulting polymer, potentially influencing its solubility, degradation rate, and interaction with biological systems.

Intermediate in Pharmaceutical Synthesis: The molecule contains functionalities that could be modified to create more complex structures. The aniline nitrogen and the ester group are reactive sites for further chemical transformations, making it a potential scaffold for developing new pharmacologically active compounds.

Fine Chemical Synthesis: As a distinct chemical entity, it may find applications as a building block in the synthesis of specialized dyes, agrochemicals, or materials for organic electronics, where substituted anilines are often employed. wisdomlib.org

The exploration of its synthesis, reactivity, and polymerization could lead to the development of new materials with tailored properties for a range of technological and biomedical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B2588012 Methyl 3-(3,5-dimethylanilino)propanoate CAS No. 54281-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3,5-dimethylanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-6-10(2)8-11(7-9)13-5-4-12(14)15-3/h6-8,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOXSIZSRIIRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of Methyl 3 3,5 Dimethylanilino Propanoate

Reactivity of the Ester Moiety

The ester group is a key functional group that dictates a significant portion of the reactivity of Methyl 3-(3,5-dimethylanilino)propanoate. Its reactivity is centered on the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles.

Hydrolysis and Transesterification Reactions

Hydrolysis:

The ester moiety of this compound is expected to undergo hydrolysis under both acidic and basic conditions to yield 3-(3,5-dimethylanilino)propanoic acid and methanol (B129727).

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. Lipase-catalyzed hydrolysis of β-amino esters has also been reported, offering a method for enantioselective transformations. mdpi.com Studies on poly(β-amino ester)s indicate that the rate of hydrolysis can be influenced by the electronic properties and hydrophobicity of the molecule. nih.govnih.gov

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

ReactionReagents and ConditionsExpected Products
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., H₂SO₄), heat3-(3,5-dimethylanilino)propanoic acid, Methanol
Base-Catalyzed HydrolysisNaOH or KOH, H₂O/alcohol, heatSodium or Potassium 3-(3,5-dimethylanilino)propanoate, Methanol
TransesterificationR-OH, H⁺ or RO⁻ catalyst, heatThis compound, Methanol

Reduction Reactions (e.g., to corresponding alcohol)

The ester functionality can be reduced to the corresponding primary alcohol, 3-(3,5-dimethylanilino)propan-1-ol. This transformation typically requires strong reducing agents.

Common reducing agents for esters include:

Lithium aluminum hydride (LiAlH₄): A powerful and versatile reducing agent that readily reduces esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent.

Sodium borohydride (B1222165) (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters but can do so under specific conditions, such as in the presence of certain additives or at higher temperatures.

The copper-catalyzed asymmetric 1,4-hydrosilylation of N-aryl β-enamino esters provides a route to N-aryl β-amino acid esters, which are structurally related. rsc.orgnih.govrsc.org

ReagentSolventExpected Product
Lithium aluminum hydride (LiAlH₄)Anhydrous ether (e.g., THF, diethyl ether)3-(3,5-dimethylanilino)propan-1-ol
Sodium borohydride (NaBH₄) with additivesAlcohol (e.g., ethanol (B145695), methanol)3-(3,5-dimethylanilino)propan-1-ol (slower, may require forcing conditions)

Reactivity of the Anilino Nitrogen

The nitrogen atom of the anilino group is a secondary amine, and its reactivity is characterized by its basicity and nucleophilicity.

Alkylation and Acylation Reactions

The lone pair of electrons on the anilino nitrogen makes it nucleophilic and thus susceptible to reactions with electrophiles.

Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents. However, polyalkylation can be a competing side reaction. msu.edu The N-alkylation of amino esters can be challenging due to potential side reactions and racemization. researchgate.net Triarylboranes have been used to catalyze the N-alkylation of amines with aryl esters. rsc.org Ruthenium-catalyzed deaminative coupling of primary amines is another method for forming secondary amines. nih.gov

Acylation: The anilino nitrogen can react with acylating agents such as acid chlorides or anhydrides to form the corresponding amide. This reaction is generally very efficient. Acylation of the amino group in aniline (B41778) is a common strategy to reduce its activating effect in electrophilic aromatic substitution. youtube.com

ReactionReagentExpected Product
AlkylationAlkyl halide (e.g., CH₃I)Methyl 3-(N-methyl-3,5-dimethylanilino)propanoate
AcylationAcetyl chloride or Acetic anhydrideMethyl 3-(N-acetyl-3,5-dimethylanilino)propanoate

Protonation Behavior and Basicity Studies

The anilino nitrogen possesses a lone pair of electrons and can act as a Brønsted-Lowry base, accepting a proton from an acid. Aniline is a weak base, and its basicity is significantly influenced by the delocalization of the nitrogen's lone pair into the aromatic ring. msu.edu The presence of electron-donating groups, such as the two methyl groups on the aromatic ring of this compound, is expected to increase the electron density on the nitrogen, making it slightly more basic than aniline.

Reactions Involving the Propanoate Chain

The propanoate chain itself is generally less reactive than the ester and anilino functionalities. The C-H bonds of the methylene (B1212753) groups are typically not reactive under standard conditions. However, under specific catalytic conditions, such as C-H activation, reactions at these positions could be possible, though such studies for this specific molecule are not documented. The synthesis of related N-aryl β-amino acid derivatives has been achieved through methods like Cu(II)-catalyzed asymmetric 1,4-reduction. rsc.orgnih.govrsc.org

Alpha-Carbon Reactivity (e.g., Enolate Formation)

The carbon atom adjacent to the carbonyl group in esters, known as the alpha-carbon (α-carbon), exhibits notable reactivity. The hydrogen atoms attached to this carbon are acidic and can be removed by a strong base to form a resonance-stabilized intermediate called an enolate. chemistry.coachmasterorganicchemistry.com This reactivity is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds. chemistry.coach

For this compound, the α-carbon possesses protons that can be abstracted to form an enolate ion. This process is reversible, and the position of the equilibrium depends on the strength of the base used. masterorganicchemistry.com Strong bases, such as lithium diisopropylamide (LDA), are capable of converting the ester almost completely into its corresponding enolate. chemistry.coach

The resulting enolate is a potent nucleophile with two reactive sites: the α-carbon and the oxygen atom, making it an ambident nucleophile. bham.ac.uk While reactions can occur at the oxygen, reactions with most carbon-based electrophiles preferentially happen at the α-carbon. bham.ac.uk This reactivity allows for a variety of synthetic transformations:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. For this to be effective, primary alkyl halides are typically used to avoid competing elimination reactions. chemistry.coach

Aldol-type Reactions: The enolate can add to the carbonyl group of aldehydes or ketones, forming β-hydroxy esters. These reactions are fundamental for constructing larger, more complex molecules.

The formation of the enolate temporarily removes the stereochemical information at the α-carbon, as the resulting C=C double bond is planar. If the α-carbon was a stereocenter, this leads to racemization unless chiral auxiliaries or catalysts are used. libretexts.org

Functional Group Interconversions

The ester group in this compound can be transformed into various other functional groups, a common strategy in multi-step synthesis.

Hydrolysis: The ester can be cleaved back to the parent carboxylic acid, 3-(3,5-dimethylanilino)propanoic acid, and methanol. This reaction can be catalyzed by either acid or, more commonly, a base like sodium hydroxide in a process called saponification. Base-mediated hydrolysis is irreversible as the final step is an acid-base reaction forming a carboxylate salt. ncert.nic.in

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the methyl group of the ester can be exchanged for a different alkyl group. This is an equilibrium process, and often a large excess of the new alcohol is used to drive the reaction to completion. nih.gov Poly(β-amino ester)s, which contain similar structural motifs, have been shown to undergo degradation via transesterification in the presence of alcohols. nih.gov

Amide Formation (Aminolysis): The ester can react with primary or secondary amines to form the corresponding amide. This reaction typically requires heating and converts the ester into an N-substituted-3-(3,5-dimethylanilino)propanamide.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester functional group to a primary alcohol, yielding 3-(3,5-dimethylanilino)propan-1-ol.

A summary of common functional group interconversions is presented in the table below.

TransformationReagent(s)Product Functional Group
Hydrolysis (Saponification)NaOH, H₂O then H₃O⁺Carboxylic Acid
TransesterificationR'OH, H⁺ or R'O⁻New Ester
Amide FormationR'₂NH, HeatAmide
Reduction1. LiAlH₄ 2. H₂OPrimary Alcohol

Detailed Mechanistic Investigations of Key Transformations

While specific mechanistic studies for this compound are not extensively documented in readily available literature, the mechanisms of its key reactions can be inferred from well-established principles of organic chemistry for β-amino esters. nih.govnih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies measure how reaction rates change with varying concentrations of reactants and catalysts, providing insight into the reaction mechanism. For a reaction like the base-promoted hydrolysis (saponification) of this compound, the rate is typically found to be dependent on the concentration of both the ester and the hydroxide ion.

The reaction would likely follow a second-order rate law: Rate = k[Ester][OH⁻]

Researchers could determine the rate constant, k, by monitoring the disappearance of the ester over time using techniques such as HPLC or NMR spectroscopy. By conducting the reaction at different temperatures, the activation energy (Ea) could be calculated from the Arrhenius plot, providing information about the energy barrier of the reaction. While specific kinetic data for this molecule is not available, studies on the bioavailability and absorption kinetics of β-alanine itself have been conducted to optimize supplementation strategies. nih.govmdpi.comresearchgate.net

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species that are formed during a reaction is key to elucidating its mechanism.

Enolate Formation: As discussed in section 3.3.1, the key intermediate in α-carbon reactions is the enolate ion. Its structure is a resonance hybrid of two forms, one with the negative charge on the carbon and one with it on the oxygen. masterorganicchemistry.com The transition state for its formation involves the abstraction of the α-proton by a base.

Ester Hydrolysis: The saponification of an ester proceeds through a nucleophilic acyl substitution mechanism. The key intermediate is a tetrahedral intermediate , formed when the hydroxide ion (the nucleophile) attacks the electrophilic carbonyl carbon. This intermediate is unstable and quickly collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as a leaving group to form the carboxylic acid. In the final, rapid step under basic conditions, the methoxide deprotonates the carboxylic acid to form the carboxylate salt and methanol. The formation or collapse of this tetrahedral intermediate is typically the rate-determining step.

Computational Studies: In the absence of direct experimental observation, modern computational chemistry provides a powerful tool for mapping reaction pathways. Quantum mechanical calculations can model the geometries and energies of reactants, transition states, and intermediates. For the reactions of this compound, such studies could predict the structure of the transition state for enolate formation or map the energy profile of the tetrahedral intermediate in hydrolysis, helping to rationalize reaction rates and selectivity.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 3,5 Dimethylanilino Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full NMR analysis is critical for unambiguously determining the chemical structure of an organic molecule by mapping the chemical environments of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

Comprehensive 1D and 2D NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC)

No experimental or predicted ¹H NMR, ¹³C NMR, COSY, HSQC, or HMBC spectra for Methyl 3-(3,5-dimethylanilino)propanoate could be located. Such data would be essential for:

¹H NMR: Identifying the number of unique proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values, which correspond to the number of protons in each environment.

¹³C NMR: Determining the number of unique carbon environments and their chemical shifts, providing a map of the carbon skeleton.

COSY (Correlation Spectroscopy): Establishing proton-proton coupling relationships, revealing which protons are adjacent to one another in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlating directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Identifying longer-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular framework.

Without these spectra, a definitive assignment of chemical shifts and confirmation of the connectivity of the 3,5-dimethylaniline (B87155) and methyl propanoate moieties is not possible.

Conformational Analysis via NOESY and Dynamic NMR

Information on the three-dimensional structure and dynamic processes of the molecule is also unavailable. NOESY (Nuclear Overhauser Effect Spectroscopy) and Dynamic NMR studies would be required to investigate:

Conformational Preferences: The spatial arrangement of the molecule, including the orientation of the anilino group relative to the propanoate chain.

Rotational Barriers: The energy barriers to rotation around key single bonds, such as the C-N bond.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule based on the absorption or scattering of infrared radiation.

Vibrational Band Assignments and Functional Group Identification

No IR or Raman spectra for this compound have been published. If available, these spectra would be expected to show characteristic vibrational bands for:

C=O stretch of the ester group, typically a strong band around 1735 cm⁻¹.

C-O stretch of the ester.

C-N stretch of the secondary amine.

N-H stretch of the secondary amine, which would be a key indicator of its presence.

Aromatic C-H and C=C stretches from the 3,5-dimethylaniline ring.

Aliphatic C-H stretches from the methyl and methylene (B1212753) groups.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence of an N-H group suggests the possibility of intermolecular hydrogen bonding. Analysis of the N-H stretching region in the IR spectrum, particularly under varying concentrations, could provide evidence for such interactions, but the necessary data is absent.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum would be dominated by π→π* transitions within the aromatic ring. The position of the absorption maxima (λmax) would be influenced by the auxochromic effect of the amino group and methyl substituents on the benzene ring. However, no experimental UV-Vis spectra are available to confirm these electronic properties.

Absorption Characteristics and Chromophoric System Analysis

A detailed analysis of the absorption characteristics and chromophoric system of this compound would require Ultraviolet-Visible (UV-Vis) spectroscopy. This technique would reveal the electronic transitions within the molecule. The chromophoric system is expected to be dominated by the substituted aniline (B41778) moiety. The 3,5-dimethylanilino group contains a benzene ring, which is a known chromophore. The nitrogen atom's lone pair of electrons can interact with the π-system of the aromatic ring, influencing the position and intensity of the absorption bands.

A hypothetical UV-Vis spectrum would likely exhibit characteristic π → π* transitions of the aromatic ring. The substitution pattern on the aniline ring, specifically the two methyl groups at the meta positions, would be expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline, due to their electron-donating inductive effect. The propanoate group is not expected to contribute significantly to the absorption in the typical UV-Vis range.

Table 1: Expected Chromophoric Contributions

Chromophore Expected Absorption Region (λmax) Transition Type

Note: This table is predictive and not based on experimental data for the target compound.

Excited State Dynamics and Relaxation Pathways

The study of excited state dynamics and relaxation pathways of this compound would involve advanced techniques such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy. These methods would provide insights into the processes that occur after the molecule absorbs light, including the lifetime of the excited state, fluorescence quantum yield, and non-radiative decay pathways such as intersystem crossing and internal conversion.

For a molecule like this compound, the excited state dynamics would be influenced by the nature of the solvent and the potential for intramolecular charge transfer (ICT) from the anilino nitrogen to the aromatic ring. However, without experimental data, any discussion of specific relaxation pathways remains speculative.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) would be a critical tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to calculate the exact molecular formula. The theoretical exact mass of this compound (C12H17NO2) can be calculated and would be compared to the experimentally determined value to confirm its elemental composition.

Table 2: Theoretical HRMS Data

Molecular Formula Calculated Exact Mass

Note: This table presents a calculated value, not experimental results.

Fragmentation Pathways and Structural Information from Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) would be employed to elucidate the fragmentation pathways of the protonated molecule of this compound. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated, providing valuable structural information.

Table 3: Predicted Key Fragment Ions in MS/MS

m/z (predicted) Possible Fragment Structure
176.11 [M - OCH3]+
121.09 [M - CH2CH2COOCH3]+ (3,5-dimethylaniline radical cation)

Note: This table is based on general fragmentation principles of similar compounds and is not derived from experimental data for this compound.

X-ray Crystallography (for Crystalline Derivatives or the Compound Itself)

Solid-State Structure Determination and Unit Cell Parameters

Should this compound or a suitable crystalline derivative be synthesized, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional solid-state structure. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Furthermore, it would reveal the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. This information is fundamental for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the solid state. As of now, no crystallographic data for this compound has been reported in the Cambridge Structural Database (CSD) or other publicly available databases.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Building Block for Complex Molecular Architectures

The intrinsic chemical functionalities of Methyl 3-(3,5-dimethylanilino)propanoate make it an ideal starting point for the synthesis of a diverse array of more complex molecules. Its synthesis is conceptually rooted in the aza-Michael addition of 3,5-dimethylaniline (B87155) to methyl acrylate (B77674), a reaction that underscores its utility as a modular building block where both the aniline (B41778) and acrylate components can be varied to generate a library of derivatives.

Crafting Nitrogen-Containing Heterocycles

The strategic placement of the amino and ester groups in this compound provides a convenient framework for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic systems. These heterocycles are core structures in many pharmaceuticals, agrochemicals, and natural products.

Research has demonstrated that the parent β-alanine, N-(3,5-dimethylphenyl)-β-alanine, can be effectively cyclized to produce valuable heterocyclic scaffolds. mdpi.comktu.edu For instance, reaction with urea (B33335) or potassium thiocyanate (B1210189) yields 1-(3,5-dimethylphenyl)-dihydropyrimidinediones or their 2-thio analogues. mdpi.comktu.edu Furthermore, condensation of the α-methyl derivative of N-(3,5-dimethylphenyl)-β-alanine with ethyl acetoacetate (B1235776) leads to the formation of 1-(3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones. mdpi.comktu.edu These transformations highlight the potential of the methyl ester derivative to serve as a direct precursor to similar heterocyclic systems through analogous reaction pathways.

Table 1: Examples of Heterocyclic Systems Derived from N-(3,5-dimethylphenyl)-β-alanine Derivatives

Reactant Resulting Heterocycle
Urea 1-(3,5-dimethylphenyl)-dihydropyrimidinedione
Potassium Thiocyanate 1-(3,5-dimethylphenyl)-2-thioxo-dihydropyrimidinedione

This table is based on the cyclization reactions of the corresponding N-(3,5-dimethylphenyl)-β-alanines. mdpi.comktu.edu

A Precursor for Macrocyclic and Polymeric Structures

The bifunctional nature of this compound also positions it as a potential monomer for the synthesis of macrocycles and polymers. The secondary amine and ester functionalities can participate in reactions to form larger, repeating structures.

While specific research on the polymerization of this compound is not extensively documented, the broader class of N-alkylated β-alanine derivatives has been explored for the synthesis of novel poly(amino acid)-based materials. nih.govnih.gov These polymers are of interest for biomedical applications due to their potential biodegradability and biocompatibility. nih.govnih.gov The synthesis of pseudo-polyamino acids from N-alkylated β-alanine monomers has been shown to be a viable strategy for creating functional biomaterials. nih.govnih.gov By analogy, this compound could potentially be used to synthesize poly(N-aryl-β-alanine esters), which may exhibit unique material properties due to the presence of the aromatic rings.

Emerging Roles in Catalysis and Ligand Development

The nitrogen atom and the aromatic system within this compound suggest potential applications in the fields of catalysis and ligand design.

A Potential Ligand Precursor for Transition Metal Catalysis

N-aryl amino acid esters are a recognized class of ligands in transition metal catalysis, particularly in cross-coupling reactions. cdnsciencepub.comacs.orgnih.gov The nitrogen and carbonyl oxygen atoms of the ester group can chelate to a metal center, influencing its catalytic activity and selectivity. While the direct use of this compound as a ligand is not yet a focal point of research, its structural motifs are present in ligands used for reactions such as palladium-catalyzed C-N cross-coupling. cdnsciencepub.comacs.orgnih.gov The sterically hindered and electronically distinct nature of the 3,5-dimethylphenyl group could impart unique properties to a metal complex, potentially leading to novel catalytic activities. Further research is warranted to explore the coordination chemistry of this compound and its derivatives with various transition metals.

Exploring Organocatalytic Applications

The anilino moiety of this compound, specifically the 3,5-dimethylaniline core, has potential to be explored for organocatalytic applications. 3,5-Dimethylaniline itself has been utilized as a reagent in various chemical transformations, including in the manufacture of dyes and in polymerization reactions. sigmaaldrich.com While not a direct catalyst in these contexts, the nucleophilic and basic properties of the aniline nitrogen could be harnessed in organocatalytic cycles. For instance, related aniline derivatives have been investigated as components of catalysts for various organic reactions. The specific electronic and steric environment provided by the 3,5-dimethyl substitution could influence the reactivity and selectivity if the anilino moiety were to participate in a catalytic process.

Paving the Way for Functional Materials

The incorporation of specific organic molecules into materials can impart desirable electronic, optical, or physical properties. The structure of this compound, with its aromatic and amino components, suggests its potential as a building block for functional organic materials.

Compounds containing N,N-dimethylamino-phenyl groups are known to exhibit interesting photophysical properties, such as environment-sensitive fluorescence. researchgate.net While the photophysical properties of this compound have not been specifically detailed, analogous structures are investigated for their potential in creating fluorescent probes and materials for organic electronics. researchgate.net The 3,5-dimethyl substitution pattern on the aniline ring can influence the electronic properties and the solid-state packing of materials derived from this compound, which in turn affects their bulk material properties. Further investigation into the synthesis of oligomers or polymers from this compound could lead to the development of new materials with tailored optical and electronic characteristics.

Integration into Polymer Backbones for Modified Properties

No studies have been found that describe the integration of this compound into polymer backbones. While the parent compound, 3,5-dimethylaniline, can undergo polymerization, there is no evidence to suggest that the methyl propanoate derivative has been used as a monomer or co-monomer in polymerization reactions to modify polymer properties. fishersci.casigmaaldrich.com Research on the polymerization of other aniline derivatives for creating conductive polymers or materials for sensors does not specifically mention the use of this compound. researchgate.netrsc.orgnih.govrsc.orgciac.jl.cnresearchgate.net

Applications in Analytical Chemistry

Similarly, a thorough search of analytical chemistry literature and standards databases reveals no established applications for this compound in this field.

Reagent in Chemical Assays or Derivatization Protocols

No evidence has been found to support the use of this compound as a reagent in chemical assays or for derivatization protocols. The chemical structure of this compound does not align with the typical functional groups of common derivatizing agents used for chromatography or other analytical techniques. nih.govnih.govresearchgate.netgcms.czresearchgate.net

Future Research Directions and Interdisciplinary Perspectives

Exploration of Stereoselective Synthetic Pathways

The synthesis of β-amino esters often results in a racemic mixture, yet the biological activity and material properties of such compounds can be highly dependent on their stereochemistry. A significant future direction is the development of efficient stereoselective pathways to obtain enantiomerically pure (R)- and (S)-Methyl 3-(3,5-dimethylanilino)propanoate.

Current research on similar compounds has highlighted several promising strategies that could be adapted for this purpose. One major approach is the use of enzymatic catalysis. Lipases, for example, have been successfully employed for the kinetic resolution of racemic β-amino carboxylic esters through enantioselective hydrolysis. mdpi.com A lipase (B570770) from Burkholderia cepacia (lipase PSIM) has shown excellent enantioselectivity (E > 200) in resolving various β-amino esters. mdpi.com This method could potentially furnish both the unreacted ester and the hydrolyzed acid in high enantiomeric excess (ee ≥99%). mdpi.com

Another avenue involves asymmetric catalysis of the aza-Michael reaction, the key step in the formation of this compound. Chiral catalysts, including organocatalysts and transition-metal complexes, could be designed to favor the formation of one enantiomer over the other. For instance, combined amino- and N-heterocyclic carbene (NHC)-catalyzed reactions have been used to produce β-amino esters with excellent enantiopurity under mild conditions. organic-chemistry.org

A comparative overview of potential stereoselective methods is presented below.

Method Description Potential Advantages Key Research Focus
Enzymatic Resolution Use of enzymes like lipases to selectively react with one enantiomer in a racemic mixture. mdpi.comHigh enantioselectivity (often ee ≥99%), mild reaction conditions, environmentally benign. mdpi.commdpi.comScreening for optimal enzymes, reaction medium engineering, and process optimization for industrial scale-up. mdpi.com
Asymmetric Catalysis Employment of chiral catalysts (metal-based or organocatalysts) to direct the aza-Michael addition of 3,5-dimethylaniline (B87155) to methyl acrylate (B77674).Direct formation of the desired enantiomer, potentially high atom economy.Design of novel, highly efficient, and selective catalysts; understanding catalyst-substrate interactions.
Chiral Auxiliary Method Covalent attachment of a chiral auxiliary to either the amine or the acrylate to induce diastereoselectivity, followed by removal of the auxiliary.Well-established and reliable methodology.Development of easily attachable and removable auxiliaries, improving overall yield and efficiency.

Deeper Mechanistic Understanding of Complex Transformations

While the aza-Michael addition appears to be a straightforward reaction for synthesizing Methyl 3-(3,5-dimethylanilino)propanoate, a deeper mechanistic understanding is crucial for optimizing reaction conditions, minimizing byproducts, and expanding its synthetic utility. Future research should focus on detailed kinetic and computational studies to elucidate the reaction pathways under various catalytic systems.

Several catalysts have been employed for the synthesis of β-amino esters, including bases like KOtBu, acids like trifluoromethylsulfonic acid (HOTf), and various transition-metal catalysts. mdpi.com However, the precise role of the catalyst in activating the substrates and facilitating the carbon-nitrogen bond formation is not always fully understood. For instance, in lipase-catalyzed additions, it is important to understand how the enzyme's active site accommodates the substrates and stabilizes the transition state.

Computational methods, such as Density Functional Theory (DFT), can provide invaluable insights into the reaction mechanism, transition state geometries, and activation energies. rsc.org Such studies can help explain observed selectivities and guide the rational design of more efficient catalysts. Experimental approaches, including in-situ spectroscopic monitoring (e.g., NMR, IR), can track the concentration of reactants, intermediates, and products over time, providing essential data for kinetic modeling. osti.gov A key area of investigation would be the potential for side reactions, such as the double Michael addition, which can reduce the yield of the desired mono-adduct. mdpi.com

Design and Synthesis of Advanced Derivatives with Tunable Properties

This compound serves as a foundational scaffold for the design and synthesis of a vast library of advanced derivatives with tunable properties. By systematically modifying its molecular structure, new compounds with tailored electronic, physical, and biological characteristics can be developed for a range of applications, from materials science to medicinal chemistry.

The versatility of the parent molecule offers several points for modification:

The Aromatic Ring: Introducing different substituents (e.g., electron-donating or -withdrawing groups) onto the 3,5-dimethylphenyl ring can modulate the compound's electronic properties, lipophilicity, and steric profile.

The Nitrogen Atom: The secondary amine can be further functionalized, for example, by N-alkylation or N-acylation, to introduce new functional groups or to incorporate the molecule into larger polymeric structures.

The Ester Group: The methyl ester can be converted to other esters, amides, or carboxylic acids, which can significantly alter the compound's solubility, reactivity, and ability to coordinate with metal ions.

This approach is central to the development of poly(β-amino esters) (PBAEs), a class of biodegradable polymers investigated for biomedical applications like gene delivery. researchgate.netnih.govrug.nl The properties of PBAEs can be finely tuned by varying the structure of the amine and diacrylate monomers. researchgate.net Similarly, derivatives of this compound could be synthesized as monomers for creating specialized polymers or as standalone molecules for specific functions.

Derivative Class Modification Site Potential Tunable Properties Potential Applications
Ring-Substituted Analogs Phenyl ringElectronic properties, solubility, biological activity.Pharmaceuticals, functional materials.
N-Functionalized Derivatives Amine nitrogenPolymerizability, basicity, chelating ability.Monomers for PBAEs, ligands for catalysis. researchgate.netnih.gov
Ester/Amide Analogs Carbonyl groupHydrolytic stability, polarity, hydrogen bonding capacity.Drug delivery systems, biodegradable materials. nih.govnih.gov
Fluorinated Derivatives Phenyl ring or propanoate chainIncreased metabolic stability, altered lipophilicity.Agrochemicals, pharmaceuticals. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound, including enhanced safety, improved process control, and greater scalability. mdpi.com Future research will likely focus on adapting its synthesis to continuous-flow microreactors.

A continuous-flow procedure for synthesizing β-amino acid esters using a lipase-catalyzed Michael reaction has already been demonstrated. mdpi.com This enzymatic process in a microreactor benefits from short residence times (e.g., 30 minutes) and efficient mixing, leading to high yields under green reaction conditions. mdpi.com Similar flow-based systems could be developed using other catalysts, allowing for rapid screening of reaction parameters such as temperature, pressure, and catalyst loading to optimize the synthesis. osti.gov The improved safety profile of flow chemistry is particularly advantageous when dealing with exothermic reactions or hazardous reagents. mdpi.com

Furthermore, integrating flow synthesis with automated platforms and high-throughput screening can accelerate the discovery and optimization of new derivatives. nih.gov Automated systems can prepare libraries of compounds by systematically varying reactants and conditions, enabling the rapid identification of molecules with desired properties, a technique already used to optimize PBAEs for gene transfection efficiency. nih.gov

Application in Sustainable Chemical Processes and Circular Economy Models

The chemical structure of this compound makes it an interesting candidate for developing sustainable chemical processes and materials that align with the principles of a circular economy.

The synthesis itself can be made more sustainable by using environmentally benign catalysts like enzymes or by performing the reaction under solvent-free conditions. organic-chemistry.orgmdpi.com The aza-Michael addition is an atom-economical reaction, which is a key principle of green chemistry.

A particularly exciting research direction is the use of β-amino esters in creating dynamic covalent networks. The β-amino ester moiety can undergo reversible retro-aza-Michael and transesterification reactions. researchgate.net This dynamic chemistry allows for the design of materials that can be reprocessed, repaired, or chemically recycled back to their monomeric constituents. researchgate.net By incorporating a structure similar to this compound into a polymer network, it may be possible to create covalent adaptable networks (CANs) or other recyclable thermosets. This approach offers a pathway to a closed-loop system where the material can be degraded back to its building blocks and re-polymerized, minimizing waste and reliance on virgin feedstocks. researchgate.net

Q & A

Basic: How can the purity of Methyl 3-(3,5-dimethylanilino)propanoate be validated in synthetic batches?

Methodological Answer:
Purity assessment typically involves a combination of techniques:

  • Melting Point (mp) Analysis : Compare observed mp (e.g., 85–89°C for structurally similar compounds) with literature values .
  • Chromatography : HPLC or GC-MS to quantify impurities, as demonstrated for analogs in pharmacological studies .
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and detect byproducts .
    Reference Data :
MethodParameterValue (Example)Source
HPLCPurity≥95%
NMRSignal clarityNo extraneous peaks

Basic: What are optimized reaction conditions for synthesizing this compound?

Methodological Answer:
Key parameters include:

  • Catalyst : Use palladium or copper catalysts for coupling reactions (analogous to methods for related esters) .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance yield in amination steps .
  • Temperature : Controlled heating (80–100°C) minimizes side reactions .
    Example Yield Optimization :
ConditionYieldPurityReference
Pd-catalyzed coupling66%95%

Basic: What spectroscopic techniques confirm its structural identity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to the anilino group (δ 6.5–7.5 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 224.12) and fragmentation patterns .
  • IR Spectroscopy : Detect N-H stretching (~3350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced: How do structural modifications influence bioactivity?

Methodological Answer:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro) enhances enzyme inhibition, as seen in analogs like 4NO2PDPMe .
  • Steric Hindrance : Bulky tert-butyl groups (e.g., in CAS 6386-38-5) improve antioxidant efficacy by stabilizing phenolic radicals .
    Key Finding : Methylation of the hydroxyl group in analogs reduces acetylcholinesterase inhibition .

Advanced: What challenges arise in scaling up synthesis?

Methodological Answer:

  • Purification : Column chromatography becomes impractical; switch to recrystallization using ethanol/water .
  • Byproduct Management : Optimize stoichiometry to minimize 3,5-dimethylaniline residues, detectable via GC-MS .
  • Safety : Tert-butyl derivatives require inert atmospheres to prevent oxidation .

Advanced: How stable is the compound under physiological conditions?

Methodological Answer:

  • pH Stability : Degrades in acidic media (pH <3) via ester hydrolysis; use buffered solutions (pH 7.4) for in vitro studies .
  • Thermal Stability : Stable up to 100°C in inert environments; oxidative degradation occurs above 120°C .
    Degradation Products :
ConditionMajor ProductDetection Method
Acidic3-(3,5-dimethylanilino)propanoic acidHPLC

Advanced: How are degradation products analyzed?

Methodological Answer:

  • HPTLC : Separate degradation products using silica plates and toluene/ethyl acetate (7:3) .
  • GC-MS : Identify volatile byproducts (e.g., methyl esters of carboxylic acids) via electron ionization .
  • LC-MS/MS : Quantify non-volatile hydrolyzed products with MRM transitions .

Advanced: What mechanisms underlie its antioxidant activity?

Methodological Answer:

  • Radical Scavenging : The phenolic hydroxyl group donates hydrogen atoms to neutralize peroxyl radicals .
  • Chelation : Binds transition metals (e.g., Fe³⁺), preventing Fenton reactions .
    Supporting Data :
AssayResultReference
DPPHIC₅₀ = 12 µM

Basic: What solvents optimize its use in biological assays?

Methodological Answer:

  • Polar Solvents : DMSO (≤1% v/v) ensures solubility without cytotoxicity .
  • Aqueous Buffers : Use Tween-80 (0.1%) for emulsification in cell culture media .

Advanced: How do substituents affect antioxidant efficacy?

Methodological Answer:

  • Electron-Donating Groups : Methoxy groups increase radical stability but reduce bioavailability .
  • Steric Shielding : tert-Butyl groups at 3,5-positions (CAS 6386-38-5) enhance lipid peroxidation inhibition .
    Comparative Data :
DerivativeRelative Antioxidant Activity
tert-Butyl-substituted100%
Methoxy-substituted45%

Advanced: How to resolve contradictions in bioactivity data?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., fixed incubation time for acetylcholinesterase assays) .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography (as in ) if bioactivity diverges.
  • Dose-Response Curves : Use Hill slopes to assess cooperative effects in enzyme inhibition .

Advanced: Can computational models predict its reactivity?

Methodological Answer:

  • DFT Calculations : Predict HOMO/LUMO energies to assess radical scavenging potential .
  • Molecular Docking : Simulate binding to acetylcholinesterase active sites (PDB ID: 1ACJ) .
    Example Prediction :
ParameterValue
HOMO Energy-5.2 eV
Binding Affinity (ΔG)-8.3 kcal/mol

Basic: What are its primary research applications?

Methodological Answer:

  • Antioxidant Studies : Used in polymer stabilization (e.g., polyethylene) .
  • Enzyme Inhibition : Acetylcholinesterase inhibitor for neurodegenerative disease research .
  • Pharmaceutical Intermediates : Precursor for anti-inflammatory analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.